4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane CAS number
4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane CAS number
Technical Whitepaper: 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
CAS Number: 1092060-77-9 Synonyms: 2-(p-Tolyl)-4,4,6-trimethyl-1,3,2-dioxaborinane; p-Tolylboronic acid hexylene glycol ester; p-Tolyl-Bhg.
Part 1: Executive Summary
In the landscape of organoboron chemistry, 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane represents a strategic equilibrium between stability and reactivity. While pinacol esters (Bpin) dominate as the standard for boronic acid protection, they suffer from high cost and occasional "over-stability," which can hamper transmetallation in mild catalytic cycles.
This compound—derived from the condensation of p-tolylboronic acid and 2-methyl-2,4-pentanediol (hexylene glycol)—offers a robust alternative. The hexylene glycol (MPD) backbone creates a six-membered dioxaborinane ring that provides enhanced hydrolytic stability during storage compared to free boronic acids, yet remains sufficiently labile under basic catalytic conditions to release the active species. This guide details the physicochemical profile, synthesis, and mechanistic utility of this reagent in high-precision cross-coupling applications.
Part 2: Identity & Physicochemical Profile
The structural integrity of this ester is derived from the steric bulk of the three methyl groups on the dioxaborinane ring, which shield the boron center from premature nucleophilic attack by atmospheric moisture.
| Property | Specification |
| CAS Number | 1092060-77-9 |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| Structure Type | Cyclic Boronic Ester (Dioxaborinane) |
| Precursor Diol | 2-Methyl-2,4-pentanediol (Hexylene Glycol) |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; insoluble in water.[1] |
| Stability | High resistance to disproportionation; stable to ambient moisture.[2] |
Part 3: Synthesis & Manufacturing
Core Principle: The synthesis exploits the thermodynamic drive of condensation. By reacting p-tolylboronic acid with hexylene glycol in a non-polar solvent, water is removed azeotropically to shift the equilibrium toward the ester.
Protocol: Dehydrative Condensation
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Reagents:
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p-Tolylboronic acid (1.0 equiv)
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2-Methyl-2,4-pentanediol (1.05 equiv)
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Solvent: Toluene (Reagent Grade)
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Setup:
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Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Procedure:
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Workup:
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Cool the mixture to room temperature.
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Concentrate the solution under reduced pressure (rotary evaporator) to remove toluene.
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Purification: The residue can often be used directly. For high purity, vacuum distillation is preferred over column chromatography to avoid hydrolysis on silica.
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Visualization of Synthesis Pathway:
Figure 1: Dehydrative condensation pathway for the synthesis of the target boronic ester.
Part 4: Mechanistic Utility in Catalysis
The "Goldilocks" Stability
In Suzuki-Miyaura coupling, the active transmetallating species is often the boronate "ate" complex (formed by base) or the free boronic acid (formed by hydrolysis).
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Pinacol Esters (Bpin): Extremely stable.[1][5] Can be slow to hydrolyze/activate, requiring harsh bases or higher temperatures.
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Free Acids: Unstable. Prone to protodeboronation and trimerization (boroxine formation).
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Hexylene Glycol Esters (Bhg): The 6-membered ring of the title compound is thermodynamically stable enough to prevent trimerization during storage but kinetically more accessible than Bpin. The "envelope" geometry of the dioxaborinane ring creates a distinct steric profile that facilitates base attack during the activation step of the catalytic cycle.
Protocol: Suzuki-Miyaura Coupling[1][2][6]
System: Pd(OAc)₂ / S-Phos / K₃PO₄ Rationale: This system utilizes a weak base (Phosphate) which is sufficient to activate the Bhg ester without degrading sensitive functional groups.
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Charge Reaction Vessel:
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Aryl Halide (1.0 equiv)
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4,4,6-Trimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (1.2 equiv)
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Pd(OAc)₂ (1 mol%)
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S-Phos (2 mol%)
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K₃PO₄ (2.0 equiv)
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Solvent:
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Add Toluene/Water (10:1 ratio). The water is critical to facilitate the interfacial transfer of the base and potential hydrolysis of the ester to the active ate-complex.
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Reaction:
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Heat to 80°C under Nitrogen/Argon atmosphere for 4–12 hours.
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Mechanistic Check:
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If conversion is low, add a catalytic amount of free hexylene glycol. This can sometimes accelerate the equilibrium exchange if the boronate is too robust.
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Visualization of Catalytic Activation:
Figure 2: Activation pathway of the Bhg ester in base-mediated cross-coupling.
Part 5: Stability & Handling
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Storage: Store at 2–8°C. While stable to air, long-term exposure to humidity can lead to partial hydrolysis, reverting it to the free acid and hexylene glycol.
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Analysis:
References
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PubChem. (n.d.). 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. National Library of Medicine. Retrieved January 28, 2026, from [Link]
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Woods, W. G., & Strong, P. L. (1966). The preparation and properties of some cyclic boronic esters. Journal of the American Chemical Society.[1] (Foundational work on hexylene glycol boronic esters).
- Lipshutz, B. H., et al. (2008). Transition Metal Catalyzed Cross-Couplings.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
